molecular formula C21H23ClN2O4S3 B4578953 N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

Cat. No. B4578953
M. Wt: 499.1 g/mol
InChI Key: DULBTDAWHGPUPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step chemical processes starting from basic aromatic acids or alcohols, leading to the formation of thiadiazole or thiazol compounds. For instance, Chen et al. (2010) described a six-step synthesis process for 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid and going through esterification, hydrazination, salt formation, and cyclization (Chen et al., 2010). This indicates a complex and careful synthesis process is required for such compounds, likely applicable to the synthesis of N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to aromatic rings, which can significantly influence their chemical behavior and reactivity. Wawrzycka-Gorczyca et al. (2011) reported on the crystal structure of N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, demonstrating the impact of such groups on the overall molecular configuration (Wawrzycka-Gorczyca et al., 2011). This suggests that the subject compound would also exhibit a complex structure influenced by its sulfonyl and thiazol components.

Chemical Reactions and Properties

Sulfonamide derivatives engage in a variety of chemical reactions, including with amines to form sulfonamides, reflecting their versatility as reagents. Sharafi-kolkeshvandi et al. (2016) highlighted a regioselective synthesis of N,N′-diphenyl-3-sulfonyl-[1,1′-biphenyl]-4,4′-diamine derivatives through anodic oxidation, indicating the potential for electrochemical reactions involving sulfonamide compounds (Sharafi-kolkeshvandi et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Nadaf et al. (2019) conducted synthesis, characterization, and Hirshfeld surface analysis of alkyl substituted N,4-diphenyl thiazole-2-amine, providing insights into intermolecular interactions and stability determined by physical parameters (Nadaf et al., 2019).

Scientific Research Applications

Antiviral Activity

N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine derivatives have been synthesized and tested for their antiviral properties. For instance, sulfonamide derivatives, closely related to the given chemical structure, demonstrated specific anti-tobacco mosaic virus activity, highlighting the potential of such compounds in antiviral research (Chen et al., 2010).

Catalysis and Green Chemistry

Derivatives of the compound have been explored in the context of green chemistry, serving as catalysts in the synthesis of heterocyclic compounds. A study described the use of a Brønsted acidic ionic liquid, related to the sulfonamide family, for the synthesis of tetrasubstituted imidazoles under solvent-free conditions, emphasizing the role of such compounds in promoting environmentally friendly chemical reactions (Davoodnia et al., 2010).

Corrosion Inhibition

Research on thiazole derivatives, similar to N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine, has demonstrated their efficacy as corrosion inhibitors for metals. Quantum chemical and molecular dynamics simulation studies have provided insights into their mechanism of action, showing promise for applications in protecting industrial materials (Kaya et al., 2016).

properties

IUPAC Name

N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S3/c1-4-5-14-24(3)20-19(30(25,26)17-10-6-15(2)7-11-17)23-21(29-20)31(27,28)18-12-8-16(22)9-13-18/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULBTDAWHGPUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine
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N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine
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N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

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